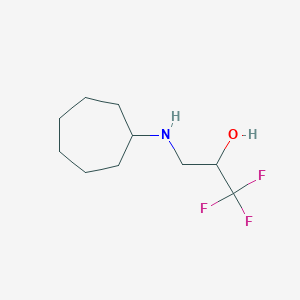

3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a cycloheptylamino group attached to a trifluoropropanol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of cycloheptylamine with a trifluoropropanol derivative. One common method is the nucleophilic substitution reaction where cycloheptylamine reacts with 1,1,1-trifluoro-2-chloropropane under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the trifluoromethyl group, yielding a simpler amine derivative.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides can be used in the presence of appropriate catalysts.

Major Products

The major products formed from these reactions include ketones, aldehydes, simpler amine derivatives, and various substituted trifluoropropanol compounds.

Applications De Recherche Scientifique

Immunomodulatory Effects

Recent studies have indicated that 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol exhibits immunomodulatory properties. It has been tested in models of autoimmune diseases, such as lupus. In a study involving DBA/1 mice, the compound was administered to evaluate its effects on auto-antibody titers. Results showed that it could influence the levels of anti-dsDNA antibodies, suggesting a potential role in managing autoimmune conditions .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Study 1 | DBA/1 Mice | 33-300 mg/kg | Reduced anti-dsDNA titers observed |

Targeting Toll-like Receptors

The compound has demonstrated activity against Toll-like receptors (TLRs), particularly TLR7. Its inhibitory concentration (IC50) against human TLR7 receptors expressed in HEK-293 cell lines was reported to be less than or equal to 20 nM . This suggests its potential use in therapies aimed at modulating immune responses through TLR pathways.

Potential for Antiviral Applications

Given its immunomodulatory effects, there is a hypothesis that this compound could be explored for antiviral applications. The modulation of immune responses may help in the treatment of viral infections by enhancing host defense mechanisms.

Case Study 1: Autoimmune Disease Model

In a controlled experiment with DBA/1 mice treated with pristane to induce lupus-like symptoms, various dosages of the compound were tested. The study found no significant mortality associated with treatment, indicating a favorable safety profile. However, while some changes in auto-antibody levels were noted, they did not reach statistical significance across all groups .

Case Study 2: TLR7 Modulation

In vitro studies measuring the activation of NF-kappaB dependent reporter systems in HEK-293 cells showed that the compound effectively inhibited TLR7-mediated signaling pathways at low concentrations. This finding supports its potential as a therapeutic agent for conditions where TLR7 is implicated .

Mécanisme D'action

The mechanism of action of 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The cycloheptylamino group can interact with hydrophobic pockets in the target protein, leading to inhibition or modulation of its activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol: Contains a cyclopentyl group, leading to different steric and electronic properties.

3-(Cyclooctylamino)-1,1,1-trifluoropropan-2-ol: Features a larger cyclooctyl group, which can affect its binding interactions and solubility.

Uniqueness

3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol is unique due to the specific size and shape of the cycloheptyl group, which can influence its chemical reactivity and interactions with biological targets. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Activité Biologique

3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol is a fluorinated alcohol with the molecular formula C10H18F3NO and a molar mass of approximately 225.25 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its unique structural properties and potential biological activities.

The compound features a trifluoropropanol moiety, which is known to enhance lipophilicity and biological activity. Its structural characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H18F3NO |

| Molar Mass | 225.25 g/mol |

| CAS Number | 478050-28-1 |

| Storage Conditions | Ambient temperature |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group can influence the compound's interaction with enzymes and receptors, potentially modulating physiological responses. Research indicates that compounds with similar structures often exhibit properties such as:

- Antimicrobial Activity : The presence of fluorine atoms can enhance the compound's ability to penetrate microbial membranes.

- Cytotoxicity : Studies suggest that fluorinated alcohols may induce apoptosis in cancer cells through mechanisms involving oxidative stress.

Biological Studies

Recent studies have explored the biological effects of this compound in vitro and in vivo. Below are key findings from various case studies:

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth for Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Cytotoxic Effects on Cancer Cells

In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Cytotoxicity | Induced apoptosis in HeLa and MCF-7 cells |

| Mechanism | Involvement of oxidative stress pathways |

Propriétés

IUPAC Name |

3-(cycloheptylamino)-1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F3NO/c11-10(12,13)9(15)7-14-8-5-3-1-2-4-6-8/h8-9,14-15H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBELEQRIKAOIBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.